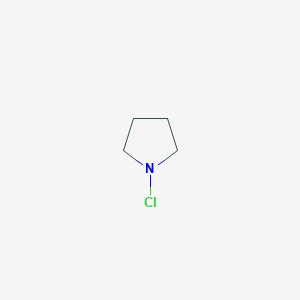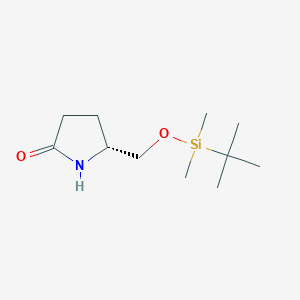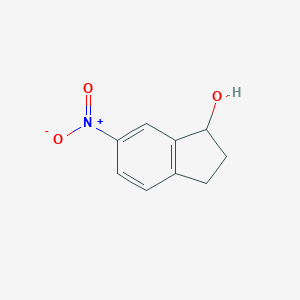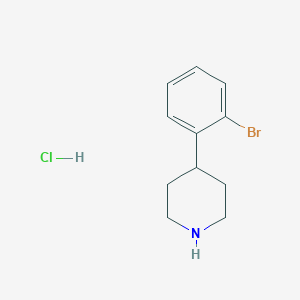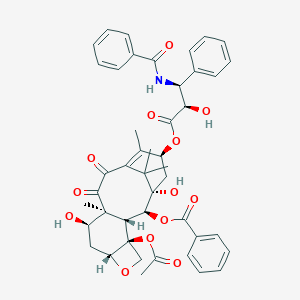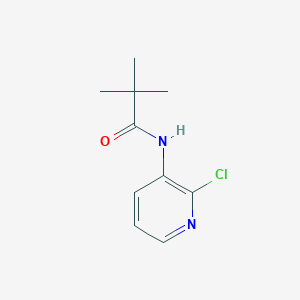
Dicloruro de ácido tetrafluorotereftálico
Descripción general
Descripción
Tetrafluoroterephthalic acid dichloride is a chemical compound with the molecular formula C8Cl2F4O2 . It is a derivative of tetrafluoroterephthalic acid, which is also known as 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid . The molecular weight of tetrafluoroterephthalic acid dichloride is 274.98 g/mol .
Synthesis Analysis
The synthesis of tetrafluoroterephthalic acid, a precursor to the dichloride, has been optimized for use as a linking ligand in the construction of new coordination polymers and metal-organic frameworks . The synthesis involves reacting 1,2,4,5-tetrafluorobenzene with a surplus of n-butyllithium in tetrahydrofuran (THF), followed by carbonation with CO2 .Molecular Structure Analysis
The molecular structure of tetrafluoroterephthalic acid dichloride consists of a benzene ring substituted with four fluorine atoms and two carbonyl chloride groups . The InChI string representation of the molecule isInChI=1S/C8Cl2F4O2/c9-7(15)1-3(11)5(13)2(8(10)16)6(14)4(1)12 . Physical And Chemical Properties Analysis
Tetrafluoroterephthalic acid dichloride is a white powder . The melting point is 275 - 277 °C, and the initial boiling point and boiling range is 337.9±42.0 °C . The molecular weight is 274.98 g/mol .Aplicaciones Científicas De Investigación
1. Construcción de polímeros de coordinación y marcos metalorgánicos (MOF) El dicloruro de ácido tetrafluorotereftálico se utiliza como un ligando de unión versátil para construir nuevos polímeros de coordinación y MOF. Estas estructuras tienen aplicaciones potenciales en el almacenamiento de gas, la separación y la catálisis debido a su naturaleza porosa .
Mejora de los Nanogeneradores Triboeléctricos (TENG)
El compuesto se ha utilizado para mejorar el rendimiento de los TENG basados en MOF. La fuerte electronegatividad de los átomos de flúor en el ligando contribuye a una mejora significativa de los TENG, que pueden utilizarse para aplicaciones de recolección de energía .
Sensibilización por Luminiscencia
En el campo de la sensibilización por luminiscencia, el this compound es fundamental en el ensamblaje supramolecular de polímeros de coordinación de lantánidos. Estos materiales se estudian por su potencial en aplicaciones de detección debido a sus propiedades luminiscentes únicas .
Safety and Hazards
Tetrafluoroterephthalic acid dichloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Direcciones Futuras
Tetrafluoroterephthalic acid, the parent compound of tetrafluoroterephthalic acid dichloride, has been used as a linking ligand for the construction of new coordination polymers and metal-organic frameworks . These materials have potential applications in gas storage/separations, sensing, and catalysis . Therefore, future research may focus on exploring these applications further.
Mecanismo De Acción
Target of Action
Tetrafluoroterephthalic acid dichloride, also known as 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid , primarily targets lanthanide ions . These ions play a crucial role in the formation of coordination polymers and metal-organic frameworks .
Mode of Action
The compound interacts with its targets through fluorine-fluorine interactions . These interactions are significant in the structural outcomes of fluorinated coordination polymers and metal-organic frameworks . The compound serves as a versatile linking ligand in the construction of these structures .
Biochemical Pathways
The compound affects the assembly of lanthanide coordination polymers via fluorine-fluorine interactions . These interactions lead to the formation of a 2D framework with sql network topology . The strength of these interactions varies with the size of the lanthanide ions .
Result of Action
The compound’s action results in the formation of structurally isomeric lanthanide coordination polymers . These polymers have potential applications in luminescence sensing . For instance, the compound has been shown to sensitize Eu3+ and Tb3+ luminescence, leading to bright red and green emission respectively .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other ions and compounds. For example, the luminescence response of [Eu(TFTA)1.5(H2O)2]·H2O in methanol to Fe3+ and nitroaromatic compounds is influenced by primary and secondary inner filter effects .
Propiedades
IUPAC Name |
2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl2F4O2/c9-7(15)1-3(11)5(13)2(8(10)16)6(14)4(1)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXAKJGNYCBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(=O)Cl)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50532285 | |
| Record name | 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50532285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15041-74-4 | |
| Record name | 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50532285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate](/img/structure/B176052.png)
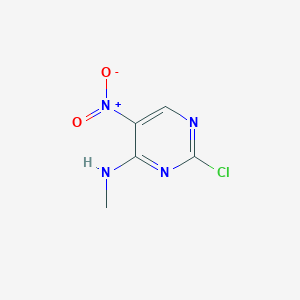
![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)

